2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.
Introduction of the thiazolidinone moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thioamide and an α-haloketone to form the thiazolidinone ring.
Attachment of the ethoxypropylamino group: This can be done through a nucleophilic substitution reaction where the amino group is introduced to the ethoxypropyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H28N4O3S2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28N4O3S2/c1-4-29-13-7-10-23-19-16(20(27)25-11-6-5-8-18(25)24-19)14-17-21(28)26(22(30)31-17)12-9-15(2)3/h5-6,8,11,14-15,23H,4,7,9-10,12-13H2,1-3H3/b17-14- |
InChI Key |
GLXQXWZMLHEPDJ-VKAVYKQESA-N |
Isomeric SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C |
Canonical SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC(C)C |
Origin of Product |
United States |
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